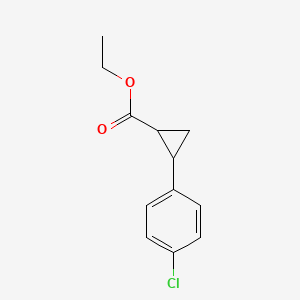

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

描述

科学研究应用

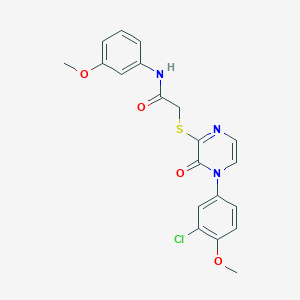

Antimicrobial and Antioxidant Applications

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate and related compounds have been synthesized and shown to possess significant antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Biocatalysis in Pharmaceutical Synthesis

This compound has been used in the development of biocatalytic processes for synthesizing pharmaceutical intermediates. For example, a ketoreductase was utilized to transform related compounds into chiral alcohols, which are crucial intermediates in pharmaceutical synthesis (Guo et al., 2017).

Synthesis of Optically Active Compounds

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate plays a role in the synthesis of optically active compounds. These compounds are prepared using chiral auxiliaries and catalytic processes, with applications in creating amino acids and other optically active substances (Gui, 1998).

Applications in Material Science

This compound has also been used in the synthesis of specific materials. For instance, it was involved in the synthesis of a compound characterized by single crystal X-ray diffraction, which may have implications in material science and engineering (Achutha et al., 2017).

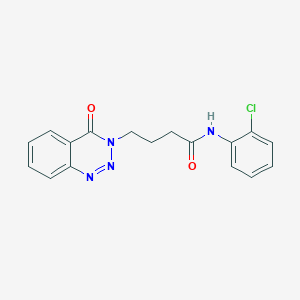

Enzyme Inhibition and Potential Therapeutic Applications

Certain derivatives of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which could have therapeutic implications for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

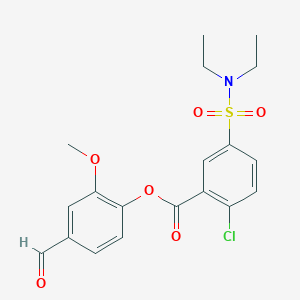

Dye and Fabric Applications

Additionally, derivatives of this compound have been utilized in synthesizing disperse dyes, which were then applied to polyester and nylon fabrics, showcasing its potential in textile industry applications (Abolude et al., 2021).

属性

IUPAC Name |

ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJPATUIODMIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2803596.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)

![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)